trans-Vaccenic acid

Cancer immunotherapy CD8+ T cell biology Dietary nutrient screening

Isomerically pure trans-Vaccenic acid (TVA) is essential for oncology and metabolic research, yet many suppliers provide material contaminated with cis isomers or elaidic acid, compromising critical GPR43/cAMP-PKA-CREB signaling studies. Procure authenticated TVA from BenchChem. - Selectively antagonizes GPR43 to enhance CD8⁺ T cell anti-tumor immunity; cis isomer (CVA) is inactive, and the positional trans isomer (elaidic acid) engages distinct inflammatory pathways. - Serves as the direct endogenous precursor (≥19% conversion in humans) for rumenic acid (c9,t11-CLA) synthesis via SCD/Δ9-desaturase. - ≥98% purity verified by GC; available in batch-traceable quantities with expedited global logistics.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
Cat. No. B1196449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Vaccenic acid
Synonyms11-octadecenoic acid
11-octadecenoic acid, (E)-isomer
trans-vaccenic acid
vaccenic acid
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)
InChIKeyUWHZIFQPPBDJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Vaccenic Acid Procurement Guide


trans-Vaccenic acid (TVA; trans-11 18:1, CAS 693-72-1) is a naturally occurring trans-monounsaturated fatty acid and the predominant trans-fatty acid isomer in ruminant-derived foods, constituting approximately 60–80% of total natural ruminant trans fats [1]. Unlike industrially produced trans fats (exemplified by elaidic acid, trans-9 18:1), TVA is an ω-7 fatty acid with the double bond at the Δ11 position. TVA is also the major endogenous precursor for tissue-level synthesis of cis-9,trans-11 conjugated linoleic acid (rumenic acid) via stearoyl-CoA desaturase (SCD/Δ9-desaturase), a conversion that accounts for the majority of CLA in milk and tissue lipids [1]. These structural and metabolic features confer on TVA a profile of biological activities that is sharply distinct from both its geometric isomer (cis-vaccenic acid, CVA) and its positional trans isomer (elaidic acid, EA), making compound identity verification critical for research and industrial applications.

Predominant natural ruminant trans-fatty acid (trans-Δ11 18:1)
Endogenous precursor for rumenic acid (c9,t11-CLA) via SCD
Functionally distinct from cis-vaccenic and elaidic acid isomers

Why Isomer Identity Matters in TVA Research


Despite sharing an identical molecular formula (C₁₈H₃₄O₂) with oleic acid, elaidic acid, and cis-vaccenic acid, TVA's Δ11 trans double bond position and geometry produce fundamentally different interactions with lipid-metabolizing enzymes, cell-surface receptors, and membrane microdomains [1]. TVA is a GPR43 antagonist that activates the cAMP–PKA–CREB axis in CD8⁺ T cells, whereas its cis isomer CVA exhibits no such activity, and the positional trans isomer elaidic acid engages distinct inflammatory pathways [1][2]. Furthermore, TVA is selectively desaturated to rumenic acid by SCD, while elaidic acid and oleic acid are not substrates for this physiologically significant conversion [1]. These orthogonal structure–activity relationships mean that procurement of the correct isomer is non-negotiable for studies on cancer immunotherapy, metabolic syndrome, inflammation, and dairy lipid biomarker validation.

Cis-Vaccenic Acid (CVA)
CVA does not engage GPR43 or activate cAMP–PKA–CREB axis; reported CD8+ T cell anti-tumor response is not observed in syngeneic models.
Elaidic Acid (EA, trans-9 18:1)
EA induces opposite endothelial inflammatory responses and hepatic gene dysregulation; metabolic and signaling profiles do not match TVA.

Quantitative Differentiation Evidence for TVA


CD8⁺ T Cell Anti-Tumor Immunity: Trans vs. Cis Isomer

In a blood nutrient compound library screen followed by in vivo validation, dietary TVA—but not its geometric isomer CVA—significantly attenuated tumor growth across multiple immunogenic syngeneic mouse models [1]. TVA-enriched diet suppressed tumor growth of B16F10 melanoma, MC38 colon adenocarcinoma, and E0771 breast cancer cells in syngeneic mice, whereas CVA-enriched diet showed no difference from control diet in all models tested [1]. TVA diet increased the CD8⁺ T cell population in tumor-infiltrating lymphocytes (TILs) and reduced CD8⁺ T cell exhaustion markers PD-1 and LAG-3; CVA diet did not alter circulating TVA levels and had minimal effects on CD8⁺ T cell function either in vivo or in vitro [1]. Quantitative NMR-based measurement revealed mean serum TVA concentration of approximately 386 μM and mean tumor interstitial fluid concentration of approximately 48 μM in TVA-diet mice [1]. Mechanistically, TVA inactivates the cell-surface receptor GPR43 (FFAR2), antagonizing short-chain fatty acid agonists and thereby activating the cAMP–PKA–CREB axis for enhanced CD8⁺ T cell effector function; CVA does not engage this pathway [1]. In CD8⁺ T cell-depleted mice or immunodeficient nude mice, the TVA anti-tumor effect was abolished, confirming CD8⁺ T cell dependence [1].

CD8+ T Cell Anti-Tumor
Head-to-head
TVA Tumor suppression; CD8+ TIL increase; reduced PD-1/LAG-3
CVA No tumor growth difference from control; minimal CD8+ T cell effect
Supports CD8+ T cell-dependent anti-tumor response context
Syngeneic B16F10, MC38, E0771 models
Cancer immunotherapy CD8+ T cell biology Dietary nutrient screening GPR43 antagonism Tumor microenvironment

Inflammatory Response in Endothelial Cells: TVA vs. Elaidic Acid

A direct comparative study in EA.hy926 human endothelial cells demonstrated that TVA and the industrial trans fat elaidic acid (EA, trans-9 18:1) exert diametrically opposite effects on inflammatory responses following TNF-α stimulation [1]. Preincubation with TVA at 1 μM decreased production of ICAM-1 and RANTES in response to TNF-α, and reduced THP-1 monocyte adhesion; at 50 μM, TVA decreased surface ICAM-1 expression following TNF-α stimulation and downregulated NF-κB subunit 1 gene expression [1]. In sharp contrast, preincubation with EA at 50 μM increased production of MCP-1, RANTES, and IL-8, upregulated TLR4 and COX-2 gene expression, and increased THP-1 monocyte adhesion [1]. In an independent study using human endothelial cells, EA and linoelaidic acid were associated with increased NF-κB activation (measured by IL-6 levels and IκBα phosphorylation), increased superoxide production, and impaired endothelial NO production; TVA was not associated with any of these pro-inflammatory responses [2]. TVA thus displayed a net anti-inflammatory profile at low concentrations, whereas EA consistently enhanced inflammatory responses across multiple readouts [1][2].

Endothelial Inflammation
Head-to-head
TVA Decreased ICAM-1, RANTES; reduced monocyte adhesion; no NF-κB activation
EA Increased MCP-1, IL-8, TLR4; enhanced monocyte adhesion; NF-κB activation
Reported opposite inflammatory endpoint direction
EA.hy926 endothelial cells, TNF-α stimulation
Endothelial dysfunction Vascular inflammation Trans fatty acid safety NF-κB signaling Atherosclerosis

Hepatic β-Oxidation Rates: TVA vs. Elaidic Acid

A direct comparative study of vaccenic acid (VA, trans-11 18:1) versus elaidic acid (EA, trans-9 18:1) in rat liver mitochondria, peroxisomes, and cultured hepatocytes revealed substantial metabolic differences despite the compounds' chemical resemblance [1]. Carnitine palmitoyltransferase (CPT) II activity was 30% greater (P < 0.05) with VA than with EA as non-esterified fatty acids or acyl-CoAs in hepatic mitochondria [1]. Respiration rates were 30% greater (P < 0.05) with vaccenoyl-CoA than with elaidoyl-CoA in liver mitochondria [1]. VA was oxidized 25% more (P < 0.05) by liver peroxisomes than EA [1]. In cultured hepatocytes, gene expression of CPT I, hydroxyacyl-CoA dehydrogenase, and hydroxymethylglutaryl-CoA synthase was at least 100% increased (P < 0.05) with EA and its corresponding cis isomer relative to controls, but was unchanged with VA treatment [1]. These data demonstrate that the Δ11 trans double bond of TVA confers more efficient mitochondrial and peroxisomal oxidation and a fundamentally different hepatic gene regulatory signature compared with the Δ9 trans isomer EA [1].

Hepatic β-Oxidation
Head-to-head
CPT II: +30% Respiration: +30% Peroxisomal: +25%
vs. elaidic acid (P<0.05)
Reported metabolic fate differentiation
Rat liver mitochondria/peroxisomes
Fatty acid β-oxidation Mitochondrial metabolism Peroxisomal oxidation Lipid biochemistry Hepatocyte gene regulation

Selective Anti-Proliferative Activity in Breast Cancer Cells

A comparative study of TVA and its downstream metabolite c9,t11-CLA (rumenic acid) in MCF-7 human breast adenocarcinoma cells and MCF-10A non-tumorigenic mammary epithelial cells revealed an important selectivity distinction [1]. Both TVA and c9,t11-CLA inhibited MCF-7 cell proliferation in a dose-dependent manner at 50–200 μM over 72 h, with c9,t11-CLA being more potent (growth inhibition of 13.9%, 22.7%, and 47.6% at 50, 100, and 200 μM, respectively) than TVA at equivalent concentrations (P < 0.05) [1]. Critically, however, TVA did not reduce MCF-10A cell number—instead, MCF-10A cell numbers increased by approximately 12.0%, 8.0%, and 9.9% (P < 0.05) at 50, 100, and 200 μM TVA, respectively [1]. In contrast, c9,t11-CLA reduced MCF-10A cell numbers by 2.7%, 0.2%, and 19.7% at the same concentrations [1]. TVA at 100 and 200 μM down-regulated Bcl-2 protein expression, and at 200 μM reduced procaspase-9 levels in MCF-7 cells, consistent with mitochondrial apoptosis pathway engagement [1]. Importantly, the anti-proliferative effect of TVA was maintained in SCD1-knockdown MCF-7 cells (>50% SCD1 protein reduction), confirming a direct TVA effect independent of its conversion to CLA [1].

Breast Cancer Cell Selectivity
Head-to-head
TVA MCF-7 proliferation inhibited; MCF-10A cell number increased +8–12% (P<0.05)
c9,t11-CLA More potent MCF-7 inhibition, but also reduced MCF-10A cell number up to 19.7%
Reported cell-model selectivity endpoint context
MCF-7 vs MCF-10A, 72 h, SCD1-independent effect
Breast cancer Selective cytotoxicity Bcl-2 apoptosis pathway SCD1-independent mechanism Mammary epithelial safety

Hypolipidemic Effects in a Metabolic Syndrome Model

In the JCR:LA-cp rat model of obesity, insulin resistance, and dyslipidemia, dietary TVA supplementation produced robust, quantitatively characterized improvements in lipid homeostasis and inflammatory markers [1][2][3]. In a 16-week chronic feeding study, obese JCR:LA-cp rats fed a 1.0% (w/w) VA diet exhibited significant reductions versus obese controls: plasma triglycerides −51% (P < 0.001), total cholesterol −40% (P < 0.001), LDL-cholesterol −50% (P < 0.05), non-esterified fatty acids −20% (P < 0.05), and haptoglobin −50% (P < 0.001) [1]. Hepatic triglyceride concentration and the relative abundance of fatty acid synthase and acetyl-CoA carboxylase proteins were all lower in the VA-treated group (P < 0.05) [1]. Acute gastric VA infusion reduced chylomicron particle number (apoB48) in nascent mesenteric lymph by 30% (P < 0.01) and TG concentration by 40% (P < 0.05) [1]. In an earlier 3-week study, a 40% decrease in fasting triglycerides was reported (P < 0.05) [2]. Additionally, VA (1% w/w, 8 weeks) increased jejunal anandamide, oleoylethanolamide, and palmitoylethanolamide concentrations (P < 0.05 vs. control), with concomitant reduction in jejunal TNFα and IL-1β mRNA expression (P < 0.05), while reducing the pro-inflammatory endocannabinoid 2-arachidonoylglycerol in liver and visceral adipose tissue (P < 0.001) [3].

Hypolipidemic Profile
Cross-study comparable
TG: −51% TC: −40% LDL-C: −50%
vs. obese control (P<0.05)
Reported multi-endpoint lipid-lowering model response
JCR:LA-cp rat model, 16-week diet
Dyslipidemia Metabolic syndrome Triglyceride lowering Endocannabinoid system PPAR activation

Opioid Receptor Modulation Uncouples from Membrane Fluidity

In a comparative study using rat brain synaptosomal membranes, all four C18:1 fatty acid isomers—oleic acid (cis-Δ9), elaidic acid (trans-Δ9), cis-vaccenic acid, and TVA—were tested at a concentration of 0.87 μmol lipid/mg protein for their effects on μ-opioid receptor binding ([³H]DAMGO) [1]. All fatty acids strongly reduced Bmax and, to a lesser degree, binding affinity (KD) [1]. The cis isomers (oleic and cis-vaccenic) were uniformly more potent than their trans counterparts in inhibiting ligand binding, and this correlated with their greater capacity to decrease membrane microviscosity at both the membrane surface and core [1]. TVA, however, uniquely affected opioid receptor binding despite only marginally altering membrane microviscosity—a dissociation not observed with any other tested fatty acid [1]. Under receptor–G-protein uncoupling conditions, the inhibition profile shifted: KD impairment was enhanced and Bmax reduction was attenuated for all fatty acids [1]. Furthermore, cis-vaccenic acid abolished the low-affinity [³H]naltrexone binding component in the absence of sodium, whereas TVA did not, indicating isomer-specific modulation of antagonist binding sites [1]. These data demonstrate that TVA engages opioid receptor systems through mechanisms distinct from bulk membrane fluidity perturbation, unlike its cis isomer and the Δ9 trans isomer [1].

Opioid Receptor Modulation
Head-to-head
TVA Reduced μ-opioid binding; marginally altered membrane microviscosity
Cis-Vaccenic Acid Abolished low-affinity naltrexone binding; fluidity-dependent modulation
Reported fluidity-independent receptor modulation context
Rat brain synaptosomal membranes
Opioid receptor pharmacology Membrane microviscosity GPCR signaling Synaptosomal membranes Fatty acid–receptor interaction

Research and Industrial Application Scenarios


Cancer Immunotherapy Adjuvant Development

TVA is uniquely qualified for cancer immunotherapy adjuvant research based on its demonstrated ability to reprogram CD8⁺ T cells via GPR43 antagonism and enhance anti-tumor immunity in vivo across multiple immunogenic tumor models (B16F10 melanoma, MC38 colon cancer, E0771 breast cancer), with serum concentrations reaching ~386 μM on a supplemented diet [1]. Critically, the cis isomer CVA shows no such activity, establishing that the trans Δ11 geometry is structurally indispensable [1]. Procurement specifications must ensure isomerically pure TVA (not CVA-contaminated preparations) for any study aiming to replicate or build upon these findings. The translational potential of TVA as a dietary supplement to enhance outcomes of cancer immunotherapy is supported by a patent filing covering TVA and derivatives in T cell-based cancer therapies [1].

Ruminant vs. Industrial Trans Fat Discrimination in Cardiovascular Studies

Epidemiological and mechanistic studies that aim to differentiate the cardiovascular effects of ruminant-derived trans fats from industrial trans fats must use authenticated TVA rather than generic 'trans fat' preparations. TVA at low micromolar concentrations (1–50 μM) reduces endothelial inflammatory markers (ICAM-1, RANTES), NF-κB subunit 1 gene expression, and monocyte adhesion, whereas elaidic acid at the same concentrations increases MCP-1, IL-8, TLR4, COX-2, and monocyte adhesion [2]. TVA also does not trigger NF-κB activation or superoxide production, in contrast to elaidic and linoelaidic acids [2]. These opposing biological signatures mean that using mixed trans fat preparations or substituting EA for TVA will confound study conclusions about dairy fat and cardiovascular risk [2].

Dyslipidemia Intervention Research in Metabolic Syndrome

TVA produces quantitatively robust hypolipidemic effects in the JCR:LA-cp rat model of metabolic syndrome—including 51% plasma triglyceride reduction, 40% total cholesterol reduction, and 50% LDL-cholesterol reduction—alongside suppression of hepatic de novo lipogenesis and postprandial chylomicron secretion [3]. TVA also engages the intestinal endocannabinoid system by increasing anandamide and related N-acylethanolamines while reducing pro-inflammatory cytokines TNFα and IL-1β [3]. The partial PPAR-α/γ agonist activity of VA (independent of CLA conversion) provides a mechanistic rationale for these effects [3]. For researchers studying lipid-lowering nutraceuticals or functional foods, TVA must be procured as the specific trans-11 18:1 isomer, as elaidic acid (trans-9 18:1) not only lacks these benefits but induces hepatic gene dysregulation [4].

Dairy Authentication Using TVA as a Ruminant Fat Biomarker

TVA is the predominant trans fatty acid in milk fat and serves as a specific biomarker for ruminant-derived fat intake in human plasma and tissue analyses, distinguishable from industrial trans fat markers by its unique Δ11 position [1]. TVA's metabolic fate further distinguishes it: approximately 19% of dietary TVA is converted to rumenic acid (c9,t11-CLA) in humans via endogenous Δ9-desaturation, and in lactating ruminants, 82–90% of milk rumenic acid derives from mammary Δ9-desaturation of VA [1][5]. For food authentication laboratories and clinical biomarker studies correlating dairy fat intake with cardiometabolic outcomes, high-purity TVA is an essential analytical standard—neither CVA, EA, nor oleic acid can substitute for TVA in GC or LC-MS/MS calibration and quantification workflows [1].

Application
Selection Property
Validation Focus
Cancer immunotherapy adjuvant research
trans-Δ11 geometry and GPR43 antagonism requirement
CD8+ T cell effector function and syngeneic tumor model response
Cardiovascular risk biomarker research
Isomer-specific endothelial inflammatory profile
Directionality of adhesion molecules and NF-κB endpoints
Metabolic syndrome dyslipidemia research
Lipid profile endpoint profiling
Hepatic lipogenesis enzymes and chylomicron secretion markers
Dairy fat authentication analysis
Δ11 positional biomarker specificity
GC/LC-MS calibration with authenticated TVA standard
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